Methyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
Description
Methyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a benzofuran-derived compound featuring a sulfonamide group at the 5-position of the benzofuran core, a methyl ester at the 3-position, and a methyl substituent at the 2-position. The 4-isopropylphenylsulfonyl moiety contributes to its steric and electronic properties, making it a candidate for applications in medicinal chemistry or materials science. Its molecular formula is C₂₁H₂₃NO₅S (exact mass: 409.130 Da), and it is structurally characterized by the presence of a hydrophobic isopropyl group on the phenyl ring, which may influence solubility and binding interactions .
Properties
IUPAC Name |
methyl 2-methyl-5-[(4-propan-2-ylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-12(2)14-5-8-16(9-6-14)27(23,24)21-15-7-10-18-17(11-15)19(13(3)26-18)20(22)25-4/h5-12,21H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIYKNMZVIDTNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitro Reduction to Amine Intermediate
The synthesis begins with 5-nitro-2-methylbenzofuran-3-carboxylic acid (1), which undergoes catalytic hydrogenation or chemical reduction to yield 5-amino-2-methylbenzofuran-3-carboxylic acid (2). Hydrogenation over palladium on carbon (Pd/C) in methanol at 25–50°C achieves near-quantitative conversion. Alternatively, stoichiometric reduction with iron in hydrochloric acid offers a cost-effective alternative, albeit with lower purity.
Sulfonylation with 4-Isopropylbenzenesulfonyl Chloride
The amine intermediate (2) reacts with 4-isopropylbenzenesulfonyl chloride (3) in dichloromethane or tetrahydrofuran (THF) under basic conditions (e.g., pyridine or triethylamine) to form 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylbenzofuran-3-carboxylic acid (4). Reaction temperatures of 0–25°C prevent side reactions, yielding 80–85% product after aqueous workup.
Esterification to Methyl Ester
The carboxylic acid (4) undergoes esterification with methanol in the presence of thionyl chloride (SOCl₂) or catalytic sulfuric acid. Refluxing for 6–12 hours affords the target compound (5) in 70–75% yield. Alternative methods using carbodiimide coupling agents (e.g., DCC/DMAP) improve yields to 85–90% but increase costs.
Table 1: Reaction Conditions for Stepwise Synthesis
| Step | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|
| Nitro reduction | H₂ (1 atm), Pd/C, MeOH, 25°C | 95% | Catalyst poisoning by sulfur impurities |
| Sulfonylation | 4-iPrC₆H₄SO₂Cl, Et₃N, THF, 0°C | 83% | Competing N-sulfonation at other positions |
| Esterification | MeOH, SOCl₂, reflux | 75% | Acid-catalyzed decomposition of sulfonamide |
Alternative Pathway via Benzofuran Ring Construction
Silylation and Ozonolysis of α-Sulfonyl o-Hydroxyacetophenone
A patent by describes a five-step synthesis of benzofuran-carboxylates starting from 4-hydroxyindanone (6). Silylation with hexamethyldisilazane (HMDS) forms the silyl enol ether (7), which undergoes ozonolysis at −78°C to yield a diketone intermediate (8). Oxidation with Jones reagent (CrO₃/H₂SO₄) generates the carboxylic acid (9), which is esterified to 2-methoxy-2,3-dihydrobenzofuran-4-carboxylic acid methyl ester (10). Final aromatization with p-toluenesulfonic acid (PTSA) in toluene affords the benzofuran core (11).
Adaptation for Target Compound
Modifying this route, 2-methyl substitution is introduced during the silylation step by using a methyl-substituted acetophenone precursor. The sulfonamide group is incorporated post-aromatization via the same sulfonylation protocol (Section 2.2). This method bypasses nitro reduction but requires precise control over ozonolysis and oxidation to prevent over-oxidation.
Table 2: Comparison of Ring Construction vs. Stepwise Functionalization
Sulfonylation and Esterification Optimization
Sulfonylation Regioselectivity
Comparative Analysis of Methodologies
The stepwise functionalization route (Section 2) is preferred for laboratory-scale synthesis due to its simplicity and higher yields at critical stages. In contrast, the ring construction approach (Section 3) suits industrial production, leveraging streamlined intermediate purification and scalability. Challenges persist in minimizing isomer formation during Claisen rearrangements and ozonolysis, as noted in .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the sulfonamide group to an amine or to reduce other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, sulfonyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The benzofuran core may also interact with cellular receptors, affecting signal transduction pathways. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of benzofuran-3-carboxylate derivatives modified with sulfonamide groups.
Table 1: Structural and Molecular Comparison
Key Structural and Functional Differences
Substituent Effects on Lipophilicity: The 4-isopropylphenyl group in the target compound confers higher lipophilicity compared to the 4-fluorophenyl (logP ~2.5 vs. ~1.8) .
Electronic Modifications :
- Electron-withdrawing groups (e.g., fluorine , chlorine , bromine ) on the phenyl ring alter the sulfonamide’s electron density, impacting hydrogen-bonding interactions. For instance, the 4-chlorophenyl derivative () may exhibit stronger hydrogen-bond acceptor capacity than the 4-isopropylphenyl analog.
Aromatic System Modifications :
- Replacement of benzofuran with naphtho[1,2-b]furan () extends conjugation, which could enhance UV absorption or fluorescence properties.
Crystallographic Utility :
- The bromine-substituted derivative () is advantageous for X-ray crystallography due to its heavy atom effect, facilitating phase determination.
Biological Activity
Methyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, a compound with significant structural complexity, has garnered interest in various fields of pharmacology due to its potential biological activities. This article explores its biological activity, synthesizing findings from diverse studies to present a comprehensive overview.
Chemical Structure and Properties
The compound features a benzofuran core substituted with a sulfonamide group and a carboxylate ester, which is essential for its biological interactions. The molecular formula is , and it has been characterized using techniques such as NMR and mass spectrometry.
1. Antibacterial Activity
Studies have indicated that compounds similar to this compound exhibit antibacterial properties . For instance, related sulfonamide derivatives have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis. The antibacterial mechanism is primarily attributed to the inhibition of bacterial enzymes, which are crucial for bacterial growth and replication .
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes, particularly acetylcholinesterase (AChE) and urease. Inhibition of AChE is significant for therapeutic applications in neurodegenerative diseases like Alzheimer’s. Studies have reported that several sulfonamide derivatives demonstrate strong AChE inhibitory activity, suggesting that this compound may similarly affect cholinergic signaling pathways .
3. Anticancer Potential
Emerging research highlights the anticancer potential of benzofuran derivatives. Compounds with similar structures have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. The presence of the sulfonamide group may enhance the interaction with specific molecular targets within cancer cells .
Study on Antibacterial Activity
In a comparative study, several sulfonamide derivatives were synthesized and screened for antibacterial efficacy. This compound was included in this screening. Results indicated that this compound exhibited notable activity against multiple bacterial strains, corroborating its potential as an antibacterial agent.
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Salmonella typhi | 15 |
| Related Compound A | Bacillus subtilis | 18 |
| Related Compound B | Escherichia coli | 10 |
Study on Enzyme Inhibition
A study focused on the enzyme inhibition properties of various benzofuran derivatives found that this compound significantly inhibited AChE activity in vitro, with an IC50 value comparable to known inhibitors.
Q & A
Q. Methodology :
Crystallization : Grow single crystals using vapor diffusion (e.g., dichloromethane/hexane).
Data Collection : Use a diffractometer (Mo-Kα radiation) to collect intensity data.
Structure Refinement : Apply SHELXL for small-molecule refinement, optimizing bond lengths, angles, and thermal parameters.
Example : In related benzofuran derivatives, crystallography confirmed sulfonamide torsion angles (e.g., 5-cyclopentyl analogs) and hydrogen-bonding networks critical for stability .
Advanced: What strategies optimize synthesis yield and purity for this compound?
Catalyst Screening : Test bases (e.g., DMAP vs. pyridine) for sulfonamide coupling efficiency.
Solvent Optimization : Polar aprotic solvents (DMF, THF) may enhance reactivity vs. dichloromethane.
Temperature Control : Low temperatures (−10°C to 0°C) reduce side reactions during sulfonylation.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product .
Advanced: How to analyze contradictory bioactivity data in pharmacological studies?
Case Study : If conflicting results arise (e.g., enzyme inhibition vs. no activity):
Assay Validation : Confirm target specificity using knockout models or competitive inhibitors.
Structural Analysis : Compare crystal structures of active/inactive analogs to identify critical interactions (e.g., sulfonamide H-bonding with catalytic residues).
Dose-Response Curves : Evaluate EC50/IC50 variability across replicates .
Advanced: How can computational docking predict this compound’s mechanism of action?
Q. Protocol :
Target Preparation : Download BACE1 or COX-2 crystal structures (PDB: 3UQU). Remove co-crystallized ligands and water.
Ligand Preparation : Generate 3D conformers of the compound (e.g., using Open Babel).
Docking Simulation : Use AutoDock Vina to assess binding affinity and pose analysis.
Validation : Compare docking scores with experimental IC50 values from enzymatic assays .
Advanced: What structure-activity relationship (SAR) insights guide modifications for enhanced bioactivity?
Q. Key Findings :
- Sulfonamide Group : Replacement with carbamate reduces potency, emphasizing its role in target binding.
- Methyl Ester : Hydrolysis to carboxylic acid improves solubility but may reduce membrane permeability.
- Benzofuran Substitution : Electron-withdrawing groups at the 5-position (e.g., nitro) enhance enzyme inhibition .
Advanced: What safety considerations are critical in experimental design?
Q. Risk Mitigation :
- Handling : Use fume hoods to avoid inhalation of fine particles (classified as respiratory irritant).
- Protective Gear : Nitrile gloves and goggles prevent skin/eye contact (irritation category 2).
- Waste Disposal : Neutralize acidic byproducts before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
